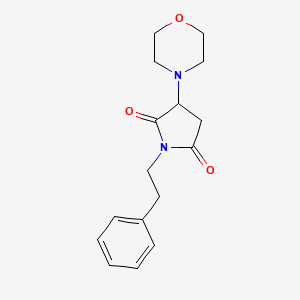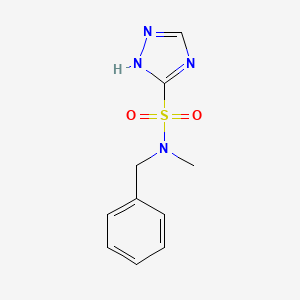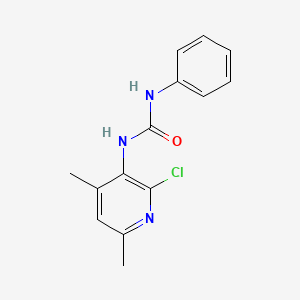![molecular formula C9H8ClN3S B5568069 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOLE](/img/structure/B5568069.png)
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Dihydrotriazoles.
Scientific Research Applications
3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death . The triazole ring interacts with the heme group of cytochrome P450 enzymes, inhibiting their activity and preventing the synthesis of ergosterol.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Similar structure but with a 4-chlorophenyl group instead of a 2-chlorophenyl group.
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Contains a chloromethyl group and an ethyl group on the triazole ring.
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole: Contains a chloromethyl group and two methyl groups on the triazole ring.
Uniqueness
3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of the 2-chlorophenylmethylsulfanyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGHCLXBZSMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B5567991.png)
![2-{(E)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-3-QUINUCLIDINONE](/img/structure/B5567992.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(Prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B5568032.png)
![(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5568037.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)


![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
